

Enantioselective Synthesis of Lactams and Lactones: A Technical Guide

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The enantioselective synthesis of lactams and lactones remains a cornerstone of modern organic chemistry, driven by the prevalence of these heterocyclic motifs in a vast array of pharmaceuticals, natural products, and advanced materials. The precise control of stereochemistry is often paramount to biological activity and material properties, making the development of robust and efficient asymmetric catalytic methods a critical endeavor. This guide provides an in-depth overview of key contemporary strategies for the enantioselective synthesis of β -, γ -, and δ -lactams and lactones, with a focus on catalytic methods, experimental protocols, and mechanistic insights.

Core Methodologies and Catalytic Systems

The asymmetric synthesis of these valuable heterocycles can be broadly categorized by the ring size of the target molecule and the nature of the catalytic system employed. Transition metal catalysis, organocatalysis, and biocatalysis have all emerged as powerful platforms, each offering unique advantages in terms of substrate scope, functional group tolerance, and stereocontrol.

Enantioselective Synthesis of β-Lactams

The β -lactam ring is a privileged scaffold, most notably as the core of penicillin and cephalosporin antibiotics. Key methods for its asymmetric synthesis include:



- The Staudinger [2+2] Cycloaddition: This classic reaction between a ketene and an imine remains a cornerstone of β-lactam synthesis.[1][2] Enantioselectivity is typically induced through the use of a chiral auxiliary on either the ketene or imine component, or more recently, through the use of chiral nucleophilic catalysts such as planar-chiral 4-(pyrrolidino)pyridine (PPY) derivatives.[1][2]
- The Kinugasa Reaction: This copper-catalyzed reaction of a nitrone with a terminal alkyne
 offers a convergent and atom-economical route to β-lactams.[3][4] The use of chiral ligands,
 such as trisoxazolines, in conjunction with a copper(II) salt, has enabled the development of
 enantioselective variants.[4]
- Palladium-Catalyzed Carbonylative Cycloaddition: This method involves the palladium-catalyzed carbonylation of radical intermediates and their subsequent reaction with imines to afford β-lactams.[5]

Enantioselective Synthesis of y-Lactams

γ-Lactams are prevalent in a wide range of biologically active compounds. Modern synthetic approaches include:

- Rhodium-Catalyzed Asymmetric Hydrogenation: The asymmetric hydrogenation of α,β-unsaturated γ-lactams using chiral rhodium complexes, such as those with bisphosphine-thiourea ligands (e.g., ZhaoPhos), provides a direct route to chiral γ-lactams with high enantioselectivity.[6]
- Iridium-Catalyzed Asymmetric Hydrogenation: Chiral iridium-phosphoramidite complexes are effective for the asymmetric hydrogenation of β,γ-unsaturated γ-lactams, proceeding via the hydrogenation of N-acyliminium cation intermediates.[7][8]
- Intramolecular C-H Amidation: Directed C-H amidation has emerged as a powerful strategy for the synthesis of γ-lactams from readily available precursors.[9][10] Iridium catalysts bearing chiral hydrogen-bond-donor ligands have been shown to effect the enantioselective amidation of prochiral sp3 C-H bonds.[9][10] Biocatalytic approaches using engineered myoglobin variants have also proven highly effective.[5][11]
- Palladium-Catalyzed Intramolecular Asymmetric Allylic Alkylation: The intramolecular cyclization of suitable precursors using a palladium catalyst and a chiral ligand, such as



(R)-3,5-t-Bu-MeOBIPHEP, affords enantioenriched disubstituted y-lactams.[12]

Enantioselective Synthesis of Lactones

Chiral lactones are versatile synthetic intermediates and are found in numerous natural products. Key enantioselective syntheses include:

- Organocatalytic [2+2] Cycloaddition for β-Lactones: Chiral isothiourea catalysts, such as
 HyperBTM, can promote the formal [2+2] cycloaddition of C(1)-ammonium enolates with
 trifluoromethylenones to produce β-lactones with excellent diastereo- and enantioselectivity.
 [13][14]
- Manganese-Catalyzed Enantioselective C-H Lactonization for y-Lactones: Sterically
 encumbered manganese catalysts can facilitate the highly enantioselective oxidation of nonactivated primary and secondary C(sp3)-H bonds in carboxylic acids to directly afford chiral
 y-lactones.[15][16]
- Iridium-Catalyzed Asymmetric Hydrogenation for Chiral Diols from Lactones: Chiral diols can be obtained through the asymmetric hydrogenation of racemic α-substituted lactones using iridium catalysts with ligands like SpiroPAP.[17]
- Organocatalytic Enantioselective Lactonization for Eight-Membered Lactones: Chiral N-heterocyclic carbenes can catalyze the oxidative lactonization of aldehydic derivatives to provide access to inherently chiral eight-membered lactones.[18][19]

Data Presentation

The following tables summarize the quantitative data for selected key enantioselective transformations.

Table 1: Enantioselective Synthesis of β-Lactams



Reaction Type	Catalyst/ Ligand	Substrate Scope	Yield (%)	ee (%)	dr	Referenc e(s)
Staudinger Reaction	Planar- chiral PPY derivative	Symmetric al and unsymmetr ical ketenes with various imines	High	>90	-	[1][2]
Kinugasa Reaction	TOX/Cu(CI O4)2·6H2O	Various nitrones and terminal alkynes	50-95	70-95	cis/trans mixture	[4]
Pd- Catalyzed Carbonylati ve Cycloadditi on	Pd(OAc)2	Alkylarene s and aldimines	Moderate to high	-	trans	[5]

Table 2: Enantioselective Synthesis of γ-Lactams



Reaction Type	Catalyst/ Ligand	Substrate Scope	Yield (%)	ee (%)	dr	Referenc e(s)
Rh- Catalyzed Asymmetri c Hydrogena tion	Rh/ZhaoPh os	Exocyclic α,β- unsaturate d lactams	up to 99	up to 99	-	[6]
Ir- Catalyzed Asymmetri c Hydrogena tion	Ir- phosphora midite	β,γ- unsaturate d y-lactams	up to 99	up to 99	-	[7][8]
Intramolec ular C-H Amidation	Ir/chiral hydrogen- bond- donor ligand	Dioxazolon e substrates	High	>90	-	[9][10]
Biocatalytic C-H Amidation	Engineere d Myoglobin	Dioxazolon e reagents	High	High	-	[5][11]
Pd- Catalyzed Intramolec ular Allylic Alkylation	Pd(0)/(R)-3 ,5-t-Bu- MeOBIPH EP	Allylic precursors	up to 92	up to 92	-	[12]

Table 3: Enantioselective Synthesis of Lactones



Reaction Type	Catalyst/ Ligand	Substrate Scope	Yield (%)	ee (%)	dr	Referenc e(s)
Organocat alytic [2+2] Cycloadditi on (β- Lactones)	Isothiourea (HyperBTM)	α-silyl carboxylic acids and β-aryl trifluoromet hylenones	High	>99	>95:5	[13][14]
Mn- Catalyzed C-H Lactonizati on (y- Lactones)	Sterically encumbere d Mn complex	Carboxylic acids with non-activated C-H bonds	up to 96	>99	-	[15][16]
Ir- Catalyzed Asymmetri C Hydrogena tion (Diols from Lactones)	Ir- SpiroPAP	Racemic α- substituted lactones	80-95	up to 95	-	[17]
Organocat alytic Lactonizati on (8- membered)	Chiral N- heterocycli c carbene	Aldehydic derivatives	Nearly quantitative	High	-	[18][19]

Experimental Protocols General Procedure for Isothiourea-Catalyzed [2+2] Cycloaddition for β-Lactone Synthesis

Adapted from Smith et al.[13][14]



In a flame-dried Schlenk tube under a nitrogen atmosphere, N,N-diisopropylethylamine (3.0 equiv) and pivaloyl chloride (3.0 equiv) are added sequentially to a solution of the appropriate α -silyl carboxylic acid (2.0 equiv) in anhydrous methyl tert-butyl ether (MTBE) (0.1 M) at 0 °C. The mixture is stirred for 15 minutes at 0 °C. Subsequently, the β -aryl trifluoromethylenone (1.0 equiv), (2S,3R)-HyperBTM (5 mol %), and N,N-diisopropylethylamine (1.0 equiv) are added sequentially. The reaction is stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to afford the desired β -lactone.

General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of Exocyclic α,β-Unsaturated Lactams

Adapted from Zhang et al.[6]

In a glovebox, a mixture of the exocyclic α , β -unsaturated lactam (0.2 mmol), Rh(NBD)2BF4 (1 mol %), and ZhaoPhos (1.1 mol %) is dissolved in anhydrous solvent (e.g., toluene, 2 mL) in a test tube. The tube is transferred to an autoclave, which is then charged with hydrogen to the desired pressure (e.g., 50 atm). The reaction is stirred at a specified temperature (e.g., 30 °C) for the indicated time (e.g., 24 h). After carefully releasing the hydrogen, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the chiral lactam.

General Procedure for Manganese-Catalyzed Enantioselective y-C-H Lactonization

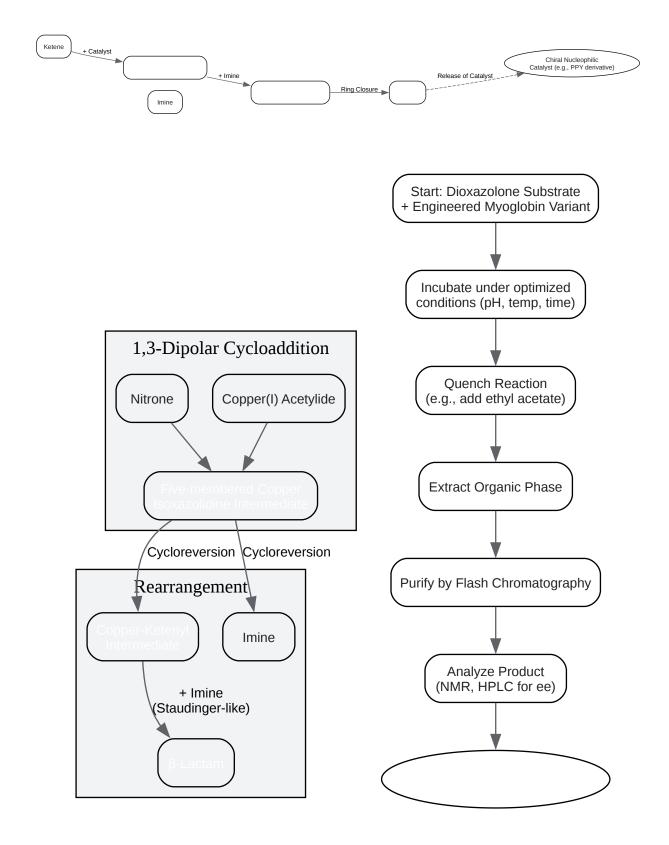
Adapted from Company et al.[15][16]

The carboxylic acid substrate (25 mM) and the manganese catalyst (1 mol %) are dissolved in 2,2,2-trifluoroethanol (TFE) at 0 °C. A solution of hydrogen peroxide (0.9 M in TFE, 1.2-3.0 equiv) is added over 30 minutes using a syringe pump. The reaction is stirred at 0 °C and monitored by GC-MS. Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the chiral γ-lactone.

Signaling Pathways and Experimental Workflows



Catalytic Cycle of the Staudinger Reaction





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